1,4-Bis(2-hydroxyethoxy)-2-butyne

Description

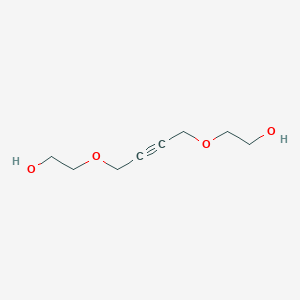

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAWTPMDMPUGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC#CCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041918 | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1606-85-5, 32167-31-0 | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethylated 2-butyne-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32167-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-but-2-ynylenedioxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT85143CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 1,4-Bis(2-hydroxyethoxy)-2-butyne, a significant compound utilized in various industrial applications, including as a brightener in nickel electroplating. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis Pathway and Reaction Mechanism

The primary and most commercially viable method for the synthesis of this compound is the base-catalyzed ethoxylation of 2-butyne-1,4-diol. This reaction involves the nucleophilic ring-opening of ethylene oxide by the hydroxyl groups of 2-butyne-1,4-diol.

Reaction:

HO-CH₂-C≡C-CH₂-OH + 2 (CH₂)₂O → HO-CH₂CH₂-O-CH₂-C≡C-CH₂-O-CH₂CH₂-OH

Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism, catalyzed by a basic catalyst, typically a basic ion-exchange resin. The mechanism can be described in the following steps:

-

Deprotonation: The basic catalyst removes a proton from one of the hydroxyl groups of 2-butyne-1,4-diol, forming a more nucleophilic alkoxide ion.

-

Nucleophilic Attack: The resulting alkoxide ion acts as a nucleophile and attacks one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered epoxide ring.

-

Protonation: The newly formed alkoxide intermediate is then protonated by a proton source, which can be another molecule of 2-butyne-1,4-diol or trace amounts of water, to yield the mono-ethoxylated product and regenerate the catalyst.

-

Second Ethoxylation: The process is repeated on the second hydroxyl group of the mono-ethoxylated intermediate to yield the final product, this compound.

The use of a basic catalyst is crucial as it significantly increases the nucleophilicity of the alcohol, thereby facilitating the ring-opening of the ethylene oxide.

Quantitative Data

The following table summarizes the quantitative data obtained from a representative synthesis of this compound as described in the experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Butyne-1,4-diol | 860 parts (10 moles) | [1] |

| Ethylene Oxide | Continuously fed | [1] |

| Catalyst | ||

| Basic Ion Exchanger Resin (Amberlyst A 26) | 200 parts | [1] |

| Reaction Conditions | ||

| Temperature | 45 to 55 °C | [1] |

| Pressure | 2 to 3 atmospheres gage | [1] |

| Reaction Time (Ethylene Oxide Feed) | 8 to 16 hours (preferably 11 to 13 hours) | [1] |

| Product Characterization | ||

| Purity (Free Butyne-diol content) | < 0.1% | [1] |

| Refractive Index (n²⁰/D) | 1.4845 | [1] |

| Color (APHA) | 100 to 110 | [1] |

| Spectroscopic Data | ||

| ¹H NMR | Spectrum available | |

| ¹³C NMR | Spectrum available |

Experimental Protocols

The following experimental protocols are based on a patented industrial process for the synthesis of this compound.[1]

Materials and Equipment

-

Reactants:

-

Purified 2-Butyne-1,4-diol

-

Ethylene Oxide

-

-

Catalyst:

-

Basic ion exchanger resin (e.g., Amberlyst A 26 or Amberlite IRA 900 in the hydroxyl ion form)

-

-

Equipment:

-

Autoclave or pressure reactor equipped with a stirrer, temperature control, and gas inlet.

-

Continuous feed pump for ethylene oxide.

-

Synthesis Procedure

Method A: Batch Process

-

Charge the autoclave with 860 parts (10 moles) of purified 2-butyne-1,4-diol and 200 parts of the basic ion exchanger resin (Amberlyst A 26).

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen).

-

Heat the mixture to a temperature of 45 to 55 °C.

-

Continuously feed ethylene oxide into the autoclave over a period of 8 to 16 hours (preferably 11 to 13 hours).

-

Maintain the pressure inside the autoclave at approximately 2 to 3 atmospheres gage during the ethylene oxide addition.

-

After the addition of ethylene oxide is complete, allow the reaction mixture to stand at the same temperature until the pressure remains constant, indicating the consumption of ethylene oxide.

-

Cool the reactor and filter the reaction mixture to remove the ion exchanger resin.

-

The resulting product is the bis(hydroxyethyl) ether of 2-butyne-1,4-diol.

Method B: Continuous Process

-

Pack a pressure tube with 1,000 parts of a basic ion exchanger resin (Amberlite IRA 900).

-

Continuously pump a mixture of 86 parts (1 mole) of 2-butyne-1,4-diol and 90 parts of ethylene oxide per hour through the pressure tube.

-

Maintain the pressure at 6 atmospheres gage and the temperature at 50 to 60 °C, using a cooling cycle to manage the exothermic reaction.

-

The product, this compound, is collected as it elutes from the column.

Visualizations

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Workflow (Batch Process)dot

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-hydroxyethoxy)-2-butyne is a chemical compound with the CAS number 1606-85-5. It is recognized for its utility as a brightener in nickel electroplating processes and in the dyeing of acrylic fibers.[1] This technical guide provides a detailed overview of its physicochemical properties, synthesis, and the experimental methodologies used for their determination. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and materials science.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various applications, from reaction kinetics to formulation development.

| Property | Value | Reference |

| Molecular Formula | C8H14O4 | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Clear yellow to brown viscous liquid | [1] |

| Boiling Point | 225.17 °C (rough estimate) | [1] |

| Density | 1.144 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.485 | [1] |

| Flash Point | >230 °F (>110 °C) | |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. |

Synthesis

This compound is synthesized through the condensation reaction of 2-butyne-1,4-diol with ethylene oxide. This process involves the ethoxylation of the hydroxyl groups of the butynediol.

A general synthesis procedure is as follows: 2-butyne-1,4-diol is reacted with ethylene oxide in the presence of a suitable catalyst, such as a base or a Lewis acid. The reaction is typically carried out under controlled temperature and pressure to ensure the desired degree of ethoxylation and to minimize side reactions. The resulting product is then purified to yield this compound.

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a viscous liquid like this compound, a common method is the micro-boiling point determination.

Methodology:

-

A small sample of the liquid is placed in a capillary tube, which is then attached to a thermometer.

-

The assembly is heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus equipped for boiling point determination.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is commonly determined using a pycnometer or a hydrometer.

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is a characteristic property of a substance and is often used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

Light is passed through the sample, and the refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Safety and Handling

This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, its general synthesis, and the experimental protocols for property determination. The data and methodologies presented herein are intended to support researchers, scientists, and professionals in the chemical and materials science fields in their work with this compound. While its primary applications are industrial, a thorough understanding of its fundamental properties is essential for any potential new applications or research endeavors.

References

1,4-Bis(2-hydroxyethoxy)-2-butyne molecular structure and reactivity

An In-depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Molecular Structure and Reactivity

Introduction

This compound is a valuable chemical intermediate recognized for its unique bifunctional nature, possessing both alkyne and hydroxyl functionalities. This structure allows it to serve as a versatile building block in a variety of chemical syntheses, from polymer manufacturing to the development of specialty chemicals. This guide provides a detailed overview of its molecular structure, chemical properties, reactivity, and applications, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Properties

This compound, also known by synonyms such as 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether, is a distinct organic compound with the CAS number 1606-85-5.[1][2] Its molecular structure is characterized by a central four-carbon chain containing a but-2-yne core. This alkyne group is flanked by two hydroxyethoxy groups attached at the 1 and 4 positions.

The key structural features are:

-

An internal alkyne bond (C≡C): This triple bond is a site of high electron density, making it susceptible to various addition reactions.

-

Two primary hydroxyl (-OH) groups: Located at the termini of the ethoxy chains, these groups are reactive sites for esterification, etherification, and polymerization.[3]

-

Two ether linkages (-O-): These linkages provide flexibility to the molecular chain.

The molecule is achiral and does not have any stereocenters.[4]

Caption: 2D structure of this compound.

Physicochemical Properties

The compound is typically a clear yellow to brown viscous liquid.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1606-85-5 | [1][2] |

| Molecular Formula | C₈H₁₄O₄ | [1][2][4] |

| Molecular Weight | 174.19 g/mol | [1][2][4] |

| Appearance | Clear yellow to brown viscous liquid | [1][2] |

| Density | 1.144 g/mL at 25 °C | [1][5][6] |

| Boiling Point | 71-72 °C at 1 Torr | [2] |

| Refractive Index (n20/D) | 1.485 | [1][2][5] |

| EINECS Number | 216-526-0 | [1][7] |

| SMILES | C(#CCOCCO)COCCO | [4][8] |

| InChIKey | IXAWTPMDMPUGLV-UHFFFAOYSA-N | [4][8][9] |

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly adaptable molecule for creating more complex organic structures.[3] Its reactivity is centered on its alkyne and terminal hydroxyl groups.

Caption: Key reaction pathways for this compound.

Reactions of the Alkyne Group

The internal carbon-carbon triple bond is a key site for addition reactions.

-

Hydrogenation: The alkyne can be selectively hydrogenated to the corresponding alkene (cis-1,4-bis(2-hydroxyethoxy)-2-butene) or fully reduced to the alkane (1,4-bis(2-hydroxyethoxy)butane). This transformation is typically achieved using metal catalysts such as palladium.[10][11]

-

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can yield di- or tetra-halogenated derivatives, which are useful intermediates for further functionalization.

-

Cycloaddition: The alkyne can participate in cycloaddition reactions, such as [3+2] cycloadditions (e.g., with azides in "click chemistry") or Diels-Alder reactions, to form various heterocyclic compounds.[3]

Reactions of the Hydroxyl Groups

The two primary hydroxyl groups offer reactive handles for a range of transformations.

-

Esterification and Etherification: The hydroxyl groups readily react with carboxylic acids, acid chlorides, or anhydrides to form diesters. They can also be converted into ethers, further modifying the molecule's solubility and reactivity.[3]

-

Polymerization: The diol nature of this molecule makes it an excellent monomer for polycondensation reactions. With diacids or their derivatives, it can form polyesters, and with appropriate linkers, it can form polyethers. The resulting polymers incorporate the rigid butyne unit into their backbone, potentially imparting unique thermal or mechanical properties.[3]

Applications in Industry

The versatile reactivity of this compound leads to its use in several industrial applications:

-

Electroplating: It is widely used as a long-acting brightener and grain refiner in nickel electroplating baths.[1][5][6]

-

Polymer Synthesis: It serves as a monomer for specialty polyesters and polyurethanes.[3]

-

Corrosion Inhibition: The molecule can act as a corrosion inhibitor for metals, particularly in acidic environments.[12]

-

Chemical Intermediate: It is a precursor for the synthesis of fine chemicals, pharmaceutical intermediates, textile additives, and herbicides.[12][13]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2-butyne-1,4-diol with ethylene oxide or a protected ethylene glycol equivalent. One cited method involves the deprotection of a trityl-protected precursor.[1][5]

Objective: To synthesize this compound from 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether.

Materials:

-

2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether

-

Acid catalyst (e.g., formic acid, p-toluenesulfonic acid)

-

Solvent (e.g., Dichloromethane, Methanol)

-

Inert gas (Nitrogen or Argon)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Setup: A round-bottom flask is charged with the starting material, 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether, and dissolved in a suitable solvent under an inert atmosphere.[1]

-

Deprotection: An acid catalyst is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched by adding a neutralizing agent. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography or vacuum distillation to yield the final product, this compound.

Caption: Generalized workflow for the synthesis of the title compound.

Analytical Characterization

-

Gas Chromatography (GC): Purity is often assessed by GC, with some commercial grades specified at >50.0%.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹³C NMR spectrum provides characteristic signals for the alkyne carbons and the different methylene carbons in the hydroxyethoxy chains.[9]

-

Mass Spectrometry (MS): Used to confirm the molecular weight (174.19 g/mol ).[1][9]

Safety and Handling

While specific toxicity data for this compound is limited, it is structurally related to 2-butyne-1,4-diol, which is known to be toxic and corrosive.[15][16] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2] The compound is listed as harmful if swallowed.[2]

References

- 1. This compound CAS#: 1606-85-5 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 1606-85-5 [chemicalbook.com]

- 6. China this compound CAS 1606-85-5 factory and manufacturers | Unilong [unilongmaterial.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. PubChemLite - this compound (C8H14O4) [pubchemlite.lcsb.uni.lu]

- 9. This compound(1606-85-5) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-Butyne-1,4 Diol Ethoxylate, Butynediol Ethoxylate, Butynediol Ethoxylate EO, 1606-85-5, 1,4-bis-(2-hydroxyethoxy)-2-butyne; BIS-HYDROXYETHYLETHER OF BUTYNEDIOL [mallakchemicals.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound | 1606-85-5 | TCI AMERICA [tcichemicals.com]

- 15. Toxicity and adverse reactions of 2-Butyne-1,4-diol_Chemicalbook [chemicalbook.com]

- 16. ICSC 1733 - 2-BUTYNE-1,4-DIOL [inchem.org]

Spectroscopic Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5), a versatile building block in advanced chemical synthesis.[1] The unique molecular structure, featuring a central alkyne functionality flanked by two hydroxyethoxy arms, gives rise to a distinct spectroscopic signature. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

Synonyms: 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether, 1,4-Di(2-hydroxyethoxy)-2-butyne

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on its chemical structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | Singlet | 4H | -O-CH₂ -C≡ |

| ~ 3.7 | Triplet | 4H | HO-CH₂-CH₂ -O- |

| ~ 3.6 | Triplet | 4H | HO-CH₂ -CH₂-O- |

| ~ 2.5 (variable) | Broad Singlet | 2H | -OH |

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum will provide information on the different carbon environments. Due to the molecule's symmetry, four distinct signals are anticipated.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 82 | -O-CH₂-C ≡ |

| ~ 70 | HO-CH₂-CH₂ -O- |

| ~ 61 | HO-CH₂ -CH₂-O- |

| ~ 58 | -O-CH₂ -C≡ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3600-3200 | Strong, Broad | O-H | Stretching |

| 2950-2850 | Medium-Strong | C-H | Stretching (sp³) |

| 2250-2100 | Weak-Medium | C≡C | Stretching (Internal Alkyne) |

| 1150-1050 | Strong | C-O | Stretching (Ether and Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique is preferred to observe the molecular ion.

| m/z | Relative Intensity (%) | Assignment |

| 175.0965 | High | [M+H]⁺ |

| 197.0784 | Moderate | [M+Na]⁺ |

| 174.0892 | Low-Moderate | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Given the viscous liquid nature of the compound, the Attenuated Total Reflectance (ATR) technique is highly suitable.

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

To minimize fragmentation and observe the molecular ion, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an ESI or CI source.

-

ESI-MS Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

Solubility profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on a predicted solubility profile based on the molecular structure and general principles of chemical solubility. Additionally, a detailed, generalized experimental protocol for determining solubility is provided, along with a workflow diagram for systematic solubility testing.

Predicted Solubility Profile

The solubility of a compound is primarily determined by its molecular structure and the principle of "like dissolves like." this compound (CAS No: 1606-85-5, Molecular Formula: C8H14O4) is a molecule that possesses both polar and non-polar characteristics.[1][2] Its structure consists of a central, relatively non-polar 2-butyne backbone, flanked by two polar hydroxyethoxy groups.

The presence of two hydroxyl (-OH) groups and two ether linkages makes the molecule capable of forming hydrogen bonds with polar protic solvents. These polar functional groups are expected to dominate the solubility characteristics, leading to good solubility in polar solvents. The central alkyne group provides some non-polar character, which may allow for some solubility in less polar organic solvents.

Based on this structural analysis, the predicted solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental testing for any critical applications.

Data Presentation: Predicted Solubility of this compound

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble / Miscible | The two hydroxyl groups can form strong hydrogen bonds with water molecules. |

| Methanol | Soluble / Miscible | The compound is expected to be highly soluble due to hydrogen bonding with methanol. | |

| Ethanol | Soluble / Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | DMSO is a strong polar aprotic solvent that can accept hydrogen bonds. |

| Acetone | Soluble / Miscible | The polarity of acetone should allow for good solvation of the polar groups. | |

| Acetonitrile | Soluble | Expected to be a good solvent due to its polar nature. | |

| Less Polar | Ethyl Acetate | Moderately Soluble | The ester group of ethyl acetate has some polarity, which may allow for partial solubility. |

| Dichloromethane (DCM) | Sparingly Soluble | The moderate polarity of DCM might allow for some dissolution. | |

| Tetrahydrofuran (THF) | Soluble | The ether linkage and cyclic structure of THF provide some polarity for dissolution. | |

| Non-Polar | Toluene | Sparingly Soluble / Insoluble | The largely non-polar nature of toluene is unlikely to effectively solvate the polar hydroxyethoxy groups. |

| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, hexanes are not expected to dissolve the polar compound. |

Experimental Protocols

Since no specific experimental data for the solubility of this compound was found, a general and robust methodology for determining the solubility of a liquid compound is provided below. This protocol can be adapted for various solvents and temperature conditions.

Objective: To determine the qualitative and quantitative solubility of this compound in a selection of laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate, toluene, hexanes)

-

Analytical balance

-

Volumetric flasks and pipettes of various sizes

-

Small vials or test tubes with closures

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Microscope or a light scattering instrument for visual inspection

-

(Optional for quantitative analysis) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Qualitative Solubility Determination: a. Add a small, known volume (e.g., 10 µL) of this compound to a test tube. b. To this, add the selected solvent in small increments (e.g., 0.1 mL), vortexing for 30-60 seconds after each addition. c. Continue adding the solvent until the solute completely dissolves or a maximum volume (e.g., 10 mL) is reached. d. Visually inspect the solution against a dark background for any signs of undissolved droplets or phase separation. e. Classify the solubility as:

- Miscible: Forms a single, clear phase in all proportions.

- Soluble: Dissolves completely up to a certain concentration.

- Sparingly Soluble: Only a small amount dissolves.

- Insoluble: No visible signs of dissolution.

-

Quantitative Solubility Determination (Saturated Solution Method): a. Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow any undissolved solute to settle. d. Carefully withdraw a known volume of the clear supernatant. e. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. f. Analyze the diluted solution using a calibrated analytical technique (e.g., HPLC, GC) to determine the concentration of this compound. g. Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or g/100mL.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: General workflow for determining compound solubility.

References

An In-depth Technical Guide to the Thermal Degradation Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the thermal degradation of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS: 1606-85-5) is not extensively available in peer-reviewed literature. This guide is therefore constructed based on an analysis of its chemical structure, the known properties of its constituent functional groups (alkyne, ether, primary alcohol), and data from structurally analogous compounds. The quantitative data and degradation pathways presented are illustrative and intended to provide a probable profile for research and safety considerations.

Introduction

This compound, also known as Butynediol Ethoxylate (BEO), is a viscous liquid utilized as a brightener in nickel electroplating, a corrosion inhibitor, and an intermediate in the synthesis of polymers and other specialty chemicals.[1][2][3] Its molecular structure, featuring a central alkyne bond flanked by two hydroxyethoxy arms, provides a unique combination of reactivity and functionality.[2] Understanding its thermal stability is critical for safe handling, storage, and application, particularly in processes involving elevated temperatures.

This technical guide provides a detailed overview of the expected thermal degradation profile of this compound, outlines standard experimental protocols for its analysis, and proposes potential degradation pathways.

Chemical and Physical Properties

The compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 1606-85-5 | [1] |

| Molecular Formula | C8H14O4 | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Clear yellow to brown viscous liquid | [1][4] |

| Boiling Point | ~322.1°C @ 760 mmHg (Predicted, likely with decomposition) | [5] |

| Flash Point | >110°C (>230°F) | [1][4] |

| Density | ~1.14 g/mL @ 25°C | [1][6] |

| Stability | Stable at room temperature in closed containers. | [3][4] |

Predicted Thermal Degradation Profile

The thermal decomposition of this compound is expected to be a multi-stage process governed by the relative stability of its functional groups. The presence of primary alcohols, ether linkages, and an internal alkyne suggests a complex degradation pathway.

-

Initial Decomposition (Approx. 150-250°C): Decomposition is likely initiated at the terminal hydroxyl groups, which are the most reactive sites. This stage may involve dehydration reactions (loss of water) and the initial cleavage of the C-O bonds in the ethoxy chains. Structurally similar diols, such as 1,4-butanediol, are known to become unstable at temperatures above 150-200°C.[7]

-

Main Degradation (Approx. 250-400°C): Following the initial reactions, the ether linkages are expected to undergo scission, leading to the fragmentation of the molecule into smaller volatile compounds. The central butyne core is relatively stable but will degrade at these higher temperatures.

-

Final Stage (>400°C): At elevated temperatures, the remaining organic fragments will likely break down into simple gaseous products (CO, CO2, light hydrocarbons) and potentially form a small amount of carbonaceous char.

Illustrative Quantitative Data (TGA)

The following table presents a hypothetical summary of quantitative data that could be expected from a Thermogravimetric Analysis (TGA) of this compound under an inert nitrogen atmosphere.

| Parameter | Illustrative Value | Description |

| T-onset (Onset Temperature) | ~180 - 210 °C | The temperature at which significant mass loss begins. |

| T-peak (Peak Degradation Temp.) | ~280 - 320 °C | The temperature at which the maximum rate of mass loss occurs. |

| Mass Loss Stage 1 (150-250°C) | ~15 - 25 % | Corresponds to initial dehydration and side-chain cleavage. |

| Mass Loss Stage 2 (250-400°C) | ~60 - 75 % | Corresponds to the primary decomposition of the molecular backbone. |

| Residue @ 600°C | < 10 % | The remaining char residue after the main degradation events. |

Experimental Protocols

To experimentally determine the thermal degradation profile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the temperatures at which the material degrades and to quantify the mass loss at each stage.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The instrument is purged with an inert gas (e.g., Nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).[8]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of degradation, the peak degradation temperatures (from the derivative curve, DTG), and the percentage of mass lost in each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

-

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions that occur before decomposition.

-

Methodology:

-

Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell, under a controlled nitrogen atmosphere.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle (e.g., heat from 25°C to 200°C at 10°C/min, cool to 25°C, and reheat). The temperature range should be kept below the onset of degradation determined by TGA to avoid instrument contamination.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (crystallization, curing) events.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for evaluating the thermal properties of a chemical compound.

Caption: Workflow for TGA and DSC thermal analysis.

Proposed Thermal Degradation Pathway

This diagram outlines a plausible, high-level degradation pathway for this compound under thermal stress.

Caption: Proposed multi-stage thermal degradation pathway.

References

- 1. This compound CAS#: 1606-85-5 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Butyne-1,4 Diol Ethoxylate, Butynediol Ethoxylate, Butynediol Ethoxylate EO, 1606-85-5, 1,4-bis-(2-hydroxyethoxy)-2-butyne; BIS-HYDROXYETHYLETHER OF BUTYNEDIOL [mallakchemicals.com]

- 4. echemi.com [echemi.com]

- 5. Butynediol Ethoxylate | CAS#:1606-85-5 | Chemsrc [chemsrc.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Alkyne Diols: A Technical Guide to Emerging Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyne diols, organic compounds featuring both hydroxyl and alkyne functional groups, are emerging as exceptionally versatile building blocks in modern chemical research. Their unique structural characteristics and reactivity have paved the way for significant advancements across diverse scientific disciplines. In organic synthesis, they serve as pivotal precursors for the construction of complex molecular architectures, including bioactive spiroketals. Within materials science, the incorporation of alkyne diols into polymer backbones allows for the development of novel materials with tunable mechanical and thermal properties, as well as photo-cross-linkable functionalities. Furthermore, in the realm of medicinal chemistry and drug development, alkyne diols are instrumental as scaffolds for novel therapeutic agents and as key components in targeted drug delivery systems, largely facilitated by their aptitude for bioorthogonal "click" chemistry. This guide provides an in-depth overview of the synthesis, properties, and burgeoning research applications of alkyne diols, complete with quantitative data, detailed experimental protocols, and visual representations of key workflows and signaling pathways to empower researchers in leveraging these remarkable compounds.

Core Applications of Alkyne Diols

Alkyne diols are prized for their dual functionality, which allows for a wide range of chemical transformations. The hydroxyl groups can undergo oxidation, esterification, and etherification, while the alkyne moiety can participate in reactions such as hydrogenation, hydration, and various coupling reactions.[1] This versatility makes them ideal starting materials and intermediates in several key research areas.

Organic Synthesis: Building Complex Molecules

The rigid, linear structure of the alkyne group, combined with the reactivity of the diol functionality, makes these compounds powerful tools for constructing complex organic molecules. One notable application is in the synthesis of spiroketals, which are important structural motifs in many biologically active natural products.[2][3] Gold-catalyzed cycloisomerization of alkyne diols provides an efficient and atom-economical route to these intricate structures.[3][4]

Table 1: Gold-Catalyzed Cycloisomerization of an Alkyne Diol for Spiroketal Synthesis

| Catalyst | Solvent | Temperature | Yield of Spiroketal | Reference |

| AuCl₃ | Methanol | Room Temp. | 80% | [3] |

| PtCl₂ | Toluene | 80 °C | Lower Yields | [3] |

Materials Science: Engineering Novel Polymers

The incorporation of alkyne diols into polyester and polyurethane backbones is a rapidly growing area of materials science. The alkyne groups serve as latent functionalities that can be modified post-polymerization, for instance, through thiol-yne "click" chemistry to create cross-linked networks.[5] This approach allows for the development of materials with tailored properties, such as photo-cross-linkable elastomers with mechanical properties similar to soft human tissues.[5] The structure of the diol, including chain length and branching, significantly influences the mechanical and thermal properties of the resulting polymer.[6]

Table 2: Mechanical Properties of Alkyne-Functionalized Polyesters

| Polymer Composition | Young's Modulus (MPa) | Elongation at Break (%) | Reference |

| 20% PAPS with 0.5x cross-linker | ~1.0 | ~150 | [5] |

| 20% PAPS with 1x cross-linker | ~1.5 | ~125 | [5] |

| 20% PAPS with 2x cross-linker | ~2.0 | ~100 | [5] |

PAPS: Poly(alkyne serinol)-ran-propanediol-co-sebacate

Medicinal Chemistry and Drug Delivery

The alkyne moiety is a key functional group for "click" chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[7][8] This has made alkyne diols and their derivatives highly valuable in drug development. They can be used as scaffolds to synthesize novel bioactive molecules or as linkers in antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[9] The ability to "click" a targeting ligand or a therapeutic payload onto an alkyne-functionalized molecule under physiological conditions is a major advantage in this field.[7][10]

Furthermore, alkyne-containing molecules have been shown to exhibit potent anticancer activity. For instance, synthetic analogues of dehydrozingerone featuring an alkyne group for subsequent click chemistry modification have demonstrated significant cytotoxicity against various cancer cell lines.[11] These compounds have been shown to inhibit critical cell signaling pathways, such as the PI3K/Akt/NF-kB pathway, which is often dysregulated in cancer.[11]

Table 3: Anticancer Activity of Alkyne-Azide Dehydrozingerone Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | HCT-116 (Colon Cancer) | Reference |

| 3 | 2.1 | 2.4 | 1.8 | [11] |

| 6 | 2.0 | 2.8 | 2.4 | [11] |

| 7 | 1.8 | 2.0 | 2.1 | [11] |

| 8 | 2.4 | 2.1 | 2.5 | [11] |

| 9 | 2.8 | 2.5 | 3.0 | [11] |

| 15 | 2.2 | 1.9 | 2.3 | [11] |

Key Signaling Pathway Inhibition: The PI3K/Akt/NF-kB Axis

The PI3K/Akt/NF-kB signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers. Certain alkyne-containing compounds have been shown to exert their anticancer effects by modulating this pathway.[11] Compound 7 from the dehydrozingerone series, for example, was found to suppress AKT/mTOR signaling, which in turn regulates the nuclear transcription factor NF-kB.[11] This inhibition leads to a downstream cascade of events that can induce apoptosis and inhibit cancer cell invasion and metastasis.

Experimental Protocols

Synthesis of a Representative Alkyne Diol: 2,5-Dimethyl-3-hexyne-2,5-diol

This protocol details the synthesis of 2,5-dimethyl-3-hexyne-2,5-diol via the reaction of acetone with acetylene, a common method for preparing tertiary alkyne diols.[12]

Materials:

-

Acetone

-

Acetylene gas

-

Potassium hydroxide (KOH)

-

Anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia)

-

Reaction vessel suitable for gas reactions (e.g., autoclave or a three-necked flask with a gas inlet)

-

Standard glassware for extraction and purification

Procedure:

-

In a suitable reaction vessel, dissolve potassium hydroxide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to the desired reaction temperature (this can range from -70°C for liquid ammonia to room temperature for other solvents).

-

Slowly bubble acetylene gas through the stirred solution.

-

Add acetone dropwise to the reaction mixture while maintaining the flow of acetylene. The molar ratio of acetone to acetylene is typically around 2:1.

-

After the addition of acetone is complete, allow the reaction to proceed for several hours at the chosen temperature.

-

Upon completion, carefully quench the reaction with a proton source, such as an aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or distillation to yield pure 2,5-dimethyl-3-hexyne-2,5-diol.

Synthesis of Alkyne-Functionalized Polyesters via Melt Polycondensation

This protocol is adapted from the synthesis of poly(alkyne serinol)-ran-propanediol-co-sebacate (PAPS).[13]

Materials:

-

Sebacic acid

-

1,3-propanediol

-

Alkyne-functionalized diol monomer (e.g., an alkyne-functionalized serinol derivative)

-

Acetone

-

Round-bottom flask equipped for vacuum and inert atmosphere

Procedure:

-

Combine sebacic acid and 1,3-propanediol in a round-bottom flask.

-

Heat the mixture to 135°C under a nitrogen atmosphere and stir for 24 hours to form a prepolymer.

-

Apply a vacuum to the reaction and continue stirring at 135°C for another 24 hours to increase the molecular weight.

-

Cool the reaction and add the alkyne-functionalized diol monomer along with acetone to dissolve the mixture.

-

Reflux the reaction to ensure all sublimed low-molecular-weight species are returned to the reaction mixture.

-

Distill off the acetone.

-

Stir the melt at 135°C under a nitrogen atmosphere for 24 hours.

-

Finally, apply a vacuum for another 24 hours to drive the polymerization to completion.

-

Cool the mixture to obtain the solid alkyne-functionalized polyester, which can be used without further purification.

Conclusion and Future Outlook

Alkyne diols have firmly established themselves as a class of compounds with significant potential to drive innovation in chemistry, materials science, and medicine. Their synthetic accessibility and the orthogonal reactivity of their functional groups provide a robust platform for the creation of a vast array of complex and functional molecules. Future research is likely to focus on the development of novel catalytic systems for more efficient and selective transformations of alkyne diols. In materials science, the exploration of new alkyne diol monomers will undoubtedly lead to the creation of advanced polymers with unprecedented properties. For drug development professionals, the continued application of alkyne diols in the synthesis of novel therapeutic agents and the design of sophisticated drug delivery systems holds immense promise for addressing unmet medical needs. The convergence of these research areas, all underpinned by the unique chemistry of alkyne diols, signals a bright future for this versatile class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN102285867B - The synthetic method of 3-hexyne-2,5-diol - Google Patents [patents.google.com]

- 7. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel heteroaryl alkynes for highly potent KITD816V cells inhibition to treat gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkyne-azide cycloaddition analogues of dehydrozingerone as potential anti-prostate cancer inhibitors via the PI3K/Akt/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,5-Dimethyl-3-hexyne-2,5-diol | C8H14O2 | CID 8883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

The Dual Functionality of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide for Synthetic Applications

Abstract

1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5) is a versatile bifunctional molecule possessing both hydroxyl and alkyne moieties. This unique structural arrangement allows for its application in a diverse range of chemical syntheses, from polymer chemistry to its potential use as a linker in bioconjugation for drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and dual functionality of this compound, with a focus on its applications for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.

Introduction

The development of complex molecular architectures in materials science and medicinal chemistry relies on the availability of versatile building blocks. This compound, also known as butynediol ethoxylate (BEO), is one such molecule that offers two distinct types of reactive sites: terminal hydroxyl groups and a central alkyne bond.[1] The hydroxyl groups can readily participate in classic reactions such as esterification, etherification, and condensation polymerizations to form polyurethanes and polyesters.[2] Concurrently, the internal alkyne functionality provides a handle for modern click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in bioconjugation and materials functionalization.[3][4] This dual reactivity makes this compound a valuable component in the synthesis of advanced polymers and a promising candidate for use as a flexible linker in antibody-drug conjugates (ADCs).[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1606-85-5 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [6] |

| Appearance | Clear yellow to brown viscous liquid | [1] |

| Density | 1.144 g/mL at 25 °C | [1] |

| Boiling Point | 225.17 °C (estimated) | [1] |

| Refractive Index (n20/D) | 1.485 | [1] |

| Flash Point | >230 °F (>110 °C) | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features | Reference |

| ¹H NMR | Spectral data available from chemical databases. Expected signals would correspond to the hydroxyl protons, the methylene groups adjacent to the oxygen atoms, and the methylene groups adjacent to the alkyne. | [8] |

| Mass Spectrometry (MS) | Mass spectrum available from chemical databases, consistent with the molecular weight of 174.19 g/mol . | [5] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks: Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), a weak C≡C stretch (~2200-2260 cm⁻¹, may be absent or very weak due to the symmetry of the internal alkyne), and C-O stretch (~1050-1150 cm⁻¹). | [9] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the ethoxylation of 2-butyne-1,4-diol.[10][11] This process involves the ring-opening reaction of ethylene oxide with the hydroxyl groups of the starting diol, usually under basic catalysis.[11]

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol: Ethoxylation of 2-Butyne-1,4-diol

Disclaimer: This is a representative protocol based on general ethoxylation procedures.[11] It should be performed by trained personnel with appropriate safety precautions, particularly when handling ethylene oxide.

Materials:

-

2-Butyne-1,4-diol

-

Ethylene oxide

-

Potassium hydroxide (KOH) pellets (catalyst)

-

Nitrogen gas (for inert atmosphere)

-

Neutralizing agent (e.g., acetic acid)

Equipment:

-

High-pressure stainless-steel autoclave reactor equipped with a stirrer, heating mantle, temperature controller, pressure gauge, and ports for gas inlet/outlet and liquid addition.

Procedure:

-

Catalyst Loading and Inerting: The autoclave reactor is charged with 2-butyne-1,4-diol and a catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of the final product). The reactor is then sealed and purged several times with dry nitrogen to ensure an inert atmosphere.

-

Heating and Pressurization: The mixture is heated to the reaction temperature, typically in the range of 120-180 °C.

-

Ethylene Oxide Addition: Liquid ethylene oxide is introduced into the reactor under pressure (e.g., 1-5 bar). The addition is controlled at a rate that allows for the management of the exothermic reaction, maintaining a constant temperature and pressure.

-

Reaction Monitoring: The reaction is monitored by observing the decrease in reactor pressure as the ethylene oxide is consumed. The reaction is considered complete when the pressure stabilizes.

-

Cooling and Neutralization: After the reaction is complete, the reactor is cooled to below 50 °C. The basic catalyst is then neutralized by the addition of an acid, such as acetic acid.

-

Purification: The crude product is typically purified by vacuum distillation to remove any unreacted starting materials, water, and catalyst residues, yielding this compound as a viscous liquid.

Quantitative Data (Illustrative):

-

Yield: Typically >90%

-

Purity: >98% (as determined by GC or HPLC)

Dual Functionality in Synthesis

The dual reactivity of this compound is the cornerstone of its utility in advanced synthesis. The hydroxyl groups serve as points for chain extension in polymerization, while the alkyne group remains available for subsequent modifications.

Application in Polyurethane Synthesis

The diol functionality allows this compound to act as a chain extender in the synthesis of polyurethanes. Reaction with diisocyanates produces a polymer backbone containing alkyne units, which can be used for cross-linking or functionalization.[2][12]

Table 3: Components for Alkyne-Functionalized Polyurethane Synthesis

| Component | Role | Example |

| Diol (Chain Extender) | Provides hydroxyl groups for urethane linkage; introduces alkyne functionality. | This compound |

| Diisocyanate | Provides isocyanate groups for reaction with hydroxyls to form the polymer backbone. | Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) |

| Catalyst | Accelerates the urethane formation reaction. | Dibutyltin dilaurate (DBTDL) |

| Solvent | Solubilizes reactants and controls viscosity. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Representative Experimental Protocol: Polyurethane Synthesis

Disclaimer: This is a representative protocol based on general polyurethane synthesis.[2] Appropriate safety measures for handling isocyanates must be followed.

Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The flask is charged with this compound and an anhydrous solvent (e.g., THF).

-

Catalyst Addition: A catalytic amount of DBTDL is added to the solution.

-

Diisocyanate Addition: The diisocyanate is dissolved in the same solvent and added dropwise to the stirred diol solution at room temperature.

-

Polymerization: The reaction mixture is heated to 60-80 °C and stirred for several hours until the desired molecular weight is achieved, as monitored by the disappearance of the NCO peak in the IR spectrum or by gel permeation chromatography (GPC).

-

Isolation: The resulting polyurethane solution can be used directly or the polymer can be isolated by precipitation in a non-solvent such as methanol or hexane, followed by drying under vacuum.

Application in Drug Development: A Hypothetical ADC Linker

The structure of this compound makes it an attractive candidate for a hydrophilic, bifunctional linker in the construction of Antibody-Drug Conjugates (ADCs).[5] In this hypothetical application, the molecule would be derivatized to connect a potent cytotoxic drug to a monoclonal antibody.

Dual Functionality in Action:

-

Drug Conjugation: One of the hydroxyl groups can be activated or replaced with a functional group (e.g., an amine or carboxylate) to covalently attach a cytotoxic payload.

-

Antibody Ligation via Click Chemistry: The alkyne handle allows for a highly specific and efficient conjugation to an azide-modified antibody via CuAAC "click" chemistry. The ethoxy groups contribute to the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[13]

Caption: Hypothetical workflow for using the compound as an ADC linker.

Conclusion

This compound is a molecule of significant synthetic potential, primarily due to its inherent dual functionality. The presence of both hydroxyl and alkyne groups within a single, flexible scaffold allows for its participation in both traditional polymerization and modern bioconjugation chemistries. While its primary established use is in industrial applications such as electroplating, its structure is highly amenable to the creation of advanced materials and complex bioconjugates. This guide has provided a framework for understanding and utilizing this versatile building block, offering representative protocols and conceptual workflows to stimulate further research and application in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2014122153A1 - Synthesis of polyurethane polymers via copper azide-alkyne click chemistry for coatings, adhesives, sealants and elastomer applications - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 1, 4-Bis (2-hydroxyethoxy) -2-Butyne / Beo CAS 1606-85-5 - 1 4-Bis (2-hydroxyethoxy) -2-Butyne and Beo [getchem.en.made-in-china.com]

- 10. 2-Butyne-1,4 Diol Ethoxylate, Butynediol Ethoxylate, Butynediol Ethoxylate EO, 1606-85-5, 1,4-bis-(2-hydroxyethoxy)-2-butyne; BIS-HYDROXYETHYLETHER OF BUTYNEDIOL [mallakchemicals.com]

- 11. Ethoxylation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]

A Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5), a versatile building block in various chemical syntheses. This document includes a summary of commercially available grades, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows to support researchers in its application.

Commercial Availability and Purity

This compound is available from a range of chemical suppliers in varying purities and quantities. The compound is typically offered as a clear yellow to brown viscous liquid. Purity levels can differ significantly between suppliers, with common grades including technical grade (e.g., >50% by GC) and higher purity grades (e.g., ≥98%). Researchers should carefully consider the required purity for their specific application and consult the supplier's certificate of analysis.

Below is a summary of representative commercial suppliers and their stated purities for this compound.

| Supplier | Stated Purity | Analysis Method |

| TCI Chemicals | >50.0% | GC |

| Jinan Future chemical Co.,Ltd | ≥98.0% | Not specified |

| Wuhan Kemi-Works Chemical Co., Ltd. | 98% min | Not specified |

| Amadis Chemical Co., Ltd. | Not specified | HNMR, CNMR, FNMR, HPLC/GC |

| Spectrum Chemical | Not specified | Not specified |

| Henan Allgreen Chemical Co.,Ltd | 98% | Not specified |

Physicochemical Properties

A compilation of key physicochemical properties for this compound is provided below. These values are based on information from various suppliers and databases.

| Property | Value |

| CAS Number | 1606-85-5 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Clear yellow to brown viscous liquid |

| Density | ~1.144 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.485 |

| Boiling Point | 225.17 °C (rough estimate) |

| Flash Point | >230 °F |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

The following protocol is adapted from a patented method for the production of hydroxyethyl ethers of 2-butyne-1,4-diol. This process involves the reaction of 2-butyne-1,4-diol with ethylene oxide in the presence of a basic ion exchanger resin.

Materials:

-

2-Butyne-1,4-diol (purified)

-

Ethylene oxide

-

Basic ion exchanger resin (e.g., polystyrene-based with quaternary ammonium groups)

-

Autoclave

Procedure:

-

Charge a suitable autoclave with purified 2-butyne-1,4-diol and the basic ion exchanger resin.

-

Seal the autoclave and begin agitation.

-

Continuously feed ethylene oxide into the autoclave over a period of 8 to 16 hours.

-

Maintain the reaction temperature between 45 °C and 60 °C (preferably 50-55 °C). The pressure may rise to approximately 2 to 3 atmospheres gauge during the addition.

-

After the addition of ethylene oxide is complete, allow the reaction mixture to stand at the maintained temperature until the pressure remains constant, indicating the completion of the reaction.

-

Cool the autoclave and vent any residual pressure.

-

Filter the reaction mixture to remove the ion exchanger resin.

-

The resulting product is the bis(hydroxyethyl) ether of 2-butyne-1,4-diol.

Logical Flow of Synthesis:

Caption: Synthesis workflow for this compound.

Analytical Protocols

This protocol provides a general framework for the analysis of this compound purity by GC. Instrument conditions may need to be optimized for specific equipment.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar analytes (e.g., a wax-type column like DB-WAX or a mid-polar column like DB-624)

GC Conditions:

-

Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium or Hydrogen

-

Inlet Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 240 °C

-

Hold: 10 minutes at 240 °C

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Sample Preparation:

-

Prepare a stock solution of the this compound sample at a concentration of approximately 10 mg/mL in a suitable solvent such as methanol or isopropanol.

-

Further dilute the stock solution to a working concentration of approximately 1 mg/mL.

-

If an internal standard is used for quantification, add a known amount of the internal standard to the sample solution.

Data Analysis:

-

The purity is determined by calculating the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Experimental Workflow for GC Analysis:

Caption: Workflow for GC-based purity assessment.

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to an NMR tube.

¹H NMR (in CDCl₃, predicted):

-

~4.2 ppm (t, 4H): Methylene protons adjacent to the ether oxygen and the alkyne (-C≡C-CH₂-O-).

-

~3.7 ppm (t, 4H): Methylene protons adjacent to the hydroxyl group (-O-CH₂-CH₂-OH).

-

~3.6 ppm (t, 4H): Methylene protons adjacent to the ether oxygen (-O-CH₂-CH₂-OH).

-

~2.5 ppm (br s, 2H): Hydroxyl protons (-OH).

¹³C NMR (in CDCl₃, predicted):

-

~82 ppm: Alkyne carbons (-C≡C-).

-

~70 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-CH₂-OH).

-

~61 ppm: Methylene carbon adjacent to the hydroxyl group (-O-CH₂-CH₂-OH).

-

~58 ppm: Methylene carbon adjacent to the ether oxygen and the alkyne (-C≡C-CH₂-O-).

Logical Relationship of NMR Analysis:

Caption: Logical flow for NMR-based structural confirmation.

Conclusion

This technical guide provides essential information for researchers working with this compound. The availability of this compound from various suppliers with differing purity levels underscores the importance of careful selection based on experimental needs. The provided synthesis and analytical protocols offer a starting point for the in-house preparation and characterization of this versatile chemical intermediate.

CAS number 1606-85-5 chemical properties and uses

An In-depth Technical Guide on 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS 1606-85-5)

Introduction